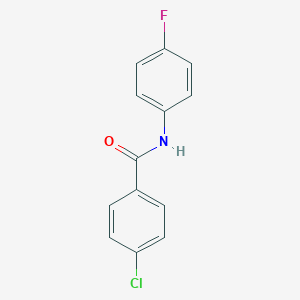![molecular formula C18H17Cl2NO4 B448605 Methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate CAS No. 326901-59-1](/img/structure/B448605.png)
Methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate is a synthetic organic compound with the molecular formula C18H17Cl2NO4 and a molecular weight of 382.24 g/mol . This compound is characterized by the presence of a benzoate ester group, a dichlorophenoxy moiety, and a butanoyl amide linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate typically involves the following steps:
Formation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butyric anhydride in the presence of a catalyst such as sulfuric acid.
Amidation Reaction: The 2,4-dichlorophenoxybutanoic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide linkage.
Esterification: Finally, the resulting product is esterified with methanol in the presence of an acid catalyst such as hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[4-(2,4-dichlorophenoxy)acetyl]amino}benzoate
- Methyl 4-{[4-(2,4-dichlorophenoxy)propionyl]amino}benzoate
- Methyl 4-{[4-(2,4-dichlorophenoxy)valeryl]amino}benzoate
Uniqueness
Methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate is unique due to its specific butanoyl amide linkage, which imparts distinct chemical and biological properties compared to its analogs with different acyl groups. This uniqueness makes it valuable in specific research and industrial applications.
Properties
CAS No. |
326901-59-1 |
|---|---|
Molecular Formula |
C18H17Cl2NO4 |
Molecular Weight |
382.2g/mol |
IUPAC Name |
methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate |
InChI |
InChI=1S/C18H17Cl2NO4/c1-24-18(23)12-4-7-14(8-5-12)21-17(22)3-2-10-25-16-9-6-13(19)11-15(16)20/h4-9,11H,2-3,10H2,1H3,(H,21,22) |
InChI Key |
CFQDGUBGISEANG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



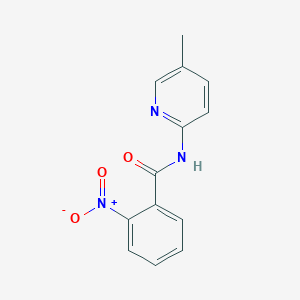
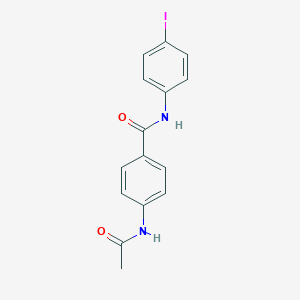
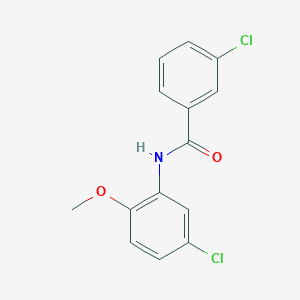
![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B448527.png)
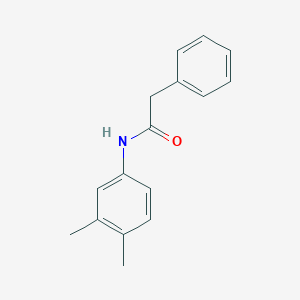

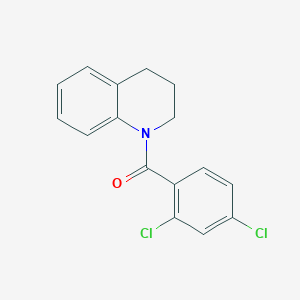
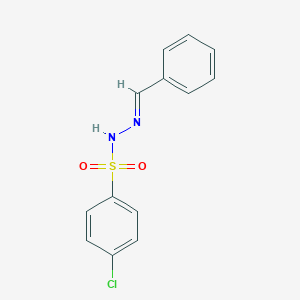
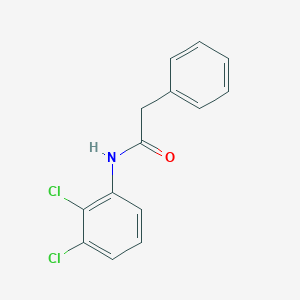
![Ethyl 2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448539.png)

![Methyl 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B448542.png)
